2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine
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Overview
Description
2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine is a synthetic organic compound with the molecular formula C14H19ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and an azetidine ring bearing a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group is introduced via nucleophilic substitution reactions, often using alkyl halides and suitable bases.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a chloropyridine compound under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced mechanical strength or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pentyloxy group and azetidine ring contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[3-(methoxy)azetidine-1-carbonyl]pyridine
- 2-Chloro-5-[3-(ethoxy)azetidine-1-carbonyl]pyridine
- 2-Chloro-5-[3-(butoxy)azetidine-1-carbonyl]pyridine
Uniqueness
2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-pentoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-4-7-19-12-9-17(10-12)14(18)11-5-6-13(15)16-8-11/h5-6,8,12H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCREJSTOKCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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